2-Bromo-5-(trifluoromethoxy)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-(trifluoromethoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O/c6-3-1-11-4(2-10-3)12-5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBPJMXLXZEIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformation Pathways of 2 Bromo 5 Trifluoromethoxy Pyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic systems like pyrazine. The presence of electron-withdrawing groups on the ring activates it towards attack by nucleophiles.
Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)
The bromine atom in 2-Bromo-5-(trifluoromethoxy)pyrazine can be displaced by various nucleophiles. Halogenated pyrazine derivatives are known to undergo substitution reactions with nucleophiles such as amines, thiols, and alkoxides. The electron-withdrawing nature of both the pyrazine ring nitrogens and the trifluoromethoxy group facilitates these reactions.
Regioselectivity Considerations in SNAr Reactions of Pyrazine Derivatives
The regioselectivity of SNAr reactions on substituted pyrazines is influenced by the electronic properties of the substituents. For unsymmetrical dichloropyrazines, it has been observed that an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position. Conversely, an electron-donating group at the 2-position favors substitution at the 3-position. In the case of this compound, both substituents are electron-withdrawing, which strongly activates the ring for nucleophilic attack. The precise regioselectivity would depend on the relative activating effects of the bromo and trifluoromethoxy groups and the nature of the incoming nucleophile. Quantum mechanical analyses can be employed to predict the favored site of attack.
Electronic Influence of the Trifluoromethoxy and Bromo Substituents on SNAr Pathways
The trifluoromethoxy (OCF3) group is a potent electron-withdrawing substituent due to its strong inductive effect, which significantly enhances the electrophilicity of the pyrazine ring. This "pseudohalogen" character makes the ring susceptible to nucleophilic attack. The bromine atom also contributes to the electron-deficient nature of the ring and serves as a good leaving group. The combined electronic influence of these two groups activates the pyrazine ring towards SNAr, making the displacement of the bromine atom a feasible transformation pathway.
Investigation of Tele-Substitution Phenomena in Pyrazine Systems
In some heterocyclic systems, a phenomenon known as tele-substitution can occur, where the incoming nucleophile attacks a position distant from the leaving group. This has been observed in 5-halo-1,2,4-triazolo[4,3-a]pyrazines, where amines preferentially attack the 8-position instead of the halogen-bearing 5-position. Factors that favor tele-substitution include the use of softer nucleophiles, less polar solvents, and larger halogens (I > Br > Cl). While not specifically documented for this compound itself, the possibility of such alternative reaction pathways in related pyrazine systems warrants consideration under certain reaction conditions.
Limitations and Strategies for Overcoming Challenges in SNAr Transformations
Challenges in SNAr reactions can include low reactivity, side reactions, or poor regioselectivity. Strategies to overcome these limitations often involve careful selection of reaction conditions, such as the choice of solvent, base, and temperature. For instance, in some cases, microwave irradiation can be employed to accelerate the reaction and improve yields. The use of strong bases may be required, but this can also lead to undesired side reactions. Optimizing these parameters is crucial for achieving successful SNAr transformations on substituted pyrazines.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center
The bromine atom in this compound serves as an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex molecules.
A review of various studies indicates the versatility of this compound in several key cross-coupling reactions. Below is a summary of reported transformations.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acids | Pd(PPh3)4 / K2CO3 | Aryl-substituted pyrazines |
| Sonogashira Coupling | Terminal alkynes | PdCl2(dppf)·CH2Cl2 / CuI | Alkynyl-substituted pyrazines |
| Buchwald-Hartwig Amination | Amines | Pd(OAc)2 / Ligand / Base | Amino-substituted pyrazines |
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. This compound can be effectively coupled with various arylboronic acids. For instance, the reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with aryl boronic acids using a Pd(PPh3)4 catalyst has been successfully demonstrated. Efficient Suzuki couplings have also been reported for other brominated pyrazine systems, often utilizing palladium catalysts like Pd(dppf)Cl2.
Stille Coupling
The Stille reaction involves the coupling of an organotin compound with an organic halide. This reaction is known for its tolerance of a wide variety of functional groups. While specific examples for this compound are not prevalent in the searched literature, the general applicability of Stille couplings to aryl halides suggests it as a viable method for functionalizing this pyrazine derivative.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. 2-Chloro-5-trifluoromethoxypyrazine, a closely related compound, has been shown to undergo Sonogashira coupling with ethynyltrimethylsilane using a PdCl2dppf·CH2Cl2 and CuI catalyst system. This indicates a high probability of success for similar reactions with the bromo-analogue, which is typically more reactive in such couplings.
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. It is a powerful tool for the synthesis of substituted alkenes. Given the reactivity of aryl bromides in Heck reactions, this compound is expected to be a suitable substrate for coupling with various olefins.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. This reaction has been successfully applied to 2-chloro-5-trifluoromethoxypyrazine, demonstrating its utility for introducing amino groups onto the pyrazine ring. The development of specialized ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of amines, including heterocyclic amines.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high efficiency and stereospecificity. The Negishi reaction of 2-chloro-6-iodopyrazine with an acetylenic zinc reagent has been reported to proceed in good yield, highlighting the utility of this method for functionalizing halopyrazines.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
In principle, this compound can be coupled with a wide array of organoboronic acids and esters to generate a diverse range of substituted pyrazines. This includes arylboronic acids, heteroarylboronic acids, and alkylboronic esters. The reaction's broad scope allows for the introduction of various functional groups and structural motifs onto the pyrazine core. However, a detailed literature search for specific examples of Suzuki-Miyaura cross-coupling reactions involving this compound with a variety of organoboronic acids and esters did not yield specific research findings or data tables. A related compound, 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine, has been reported to participate in Suzuki-Miyaura coupling, though the presence of the 3-chloro substituent was noted to cause steric hindrance and result in low yields.
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the catalytic system. Key components that are often optimized include the palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)), the phosphine ligand (e.g., triphenylphosphine, XPhos, SPhos), and the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄). The selection of these components is crucial for achieving high yields and preventing side reactions. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The base is required to activate the organoboron species. Despite the general principles of catalyst system optimization for Suzuki-Miyaura reactions, specific studies detailing the optimization of these parameters for the cross-coupling of this compound were not identified in the provided search results.
In recent years, there has been a significant effort to develop more environmentally friendly Suzuki-Miyaura coupling protocols. These "green chemistry" approaches include the use of aqueous solvent systems, the development of ligand-free catalytic systems to simplify purification and reduce costs, and conducting reactions under aerobic conditions to avoid the need for inert atmospheres. While these green chemistry principles are broadly applicable to Suzuki-Miyaura reactions, specific examples or detailed studies of their application to this compound were not found in the available search results.
Kumada-Corriu Cross-Coupling Reactions
The Kumada-Corriu coupling is another powerful method for C-C bond formation, utilizing a Grignard reagent as the organometallic nucleophile and typically a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the coupling of aryl, vinyl, and alkyl halides.
Detailed research findings, including specific examples, reaction conditions, or yields for the Kumada-Corriu cross-coupling of this compound with various Grignard reagents, were not available in the provided search results. Therefore, a data table illustrating this reaction for the specified compound cannot be generated.
Sonogashira Cross-Coupling Reactions
The Sonogashira cross-coupling reaction is a fundamental method for the synthesis of alkynes, involving the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine.
Specific experimental data or research articles detailing the Sonogashira cross-coupling of this compound with terminal alkynes could not be located in the provided search results. Consequently, a data table showcasing the scope and yields of this reaction for the target compound cannot be presented.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl or heteroaryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov This reaction is of great importance in medicinal chemistry for the synthesis of aryl amines.
A thorough search of the provided literature did not yield any specific examples or detailed studies on the Buchwald-Hartwig amination of this compound with primary or secondary amines. As a result, it is not possible to provide a data table with specific substrates and yields for this transformation.
Stille Cross-Coupling Reactions
The Stille reaction is a powerful method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org this compound is a suitable electrophilic partner in this reaction due to the electron-deficient nature of the pyrazine ring and the presence of the C-Br bond, which is susceptible to oxidative addition to a Pd(0) catalyst. libretexts.org
The catalytic cycle involves the oxidative addition of the bromopyrazine to a Pd(0) species, followed by transmetalation with the organostannane reagent (R-SnBu₃) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The reaction conditions are generally mild and tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.org Additives such as copper(I) iodide (CuI) can accelerate the transmetalation step, which is often rate-limiting. harvard.edu
While specific examples detailing the Stille coupling of this compound are not prevalent in the cited literature, typical conditions for the coupling of related brominated N-heterocycles can be applied.
Table 1: Representative Conditions for Stille Cross-Coupling
| Component | Example Condition | Role |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Palladium(0) source for catalytic cycle |
| Ligand | PPh₃, AsPh₃ | Stabilizes the palladium center and influences reactivity |
| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃ | Source of the nucleophilic coupling partner |
| Solvent | DMF, Toluene, Dioxane | Provides the reaction medium |
| Additives | CuI, LiCl | Can enhance reaction rate and yield |
| Temperature | 60-110 °C | Provides energy to overcome activation barriers |
Negishi Cross-Coupling Reactions
Similar to the Stille reaction, the Negishi cross-coupling forms C-C bonds by reacting an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. This method is known for its high reactivity and functional group tolerance. organic-chemistry.org The reaction of 2-bromo- and 2-chloropyridines with organozinc pyridyl reagents has been shown to be an efficient route for synthesizing bipyridines. organic-chemistry.org
The key step is the transmetalation of the organic group from zinc to the palladium center. Organozinc reagents are generally more reactive than their organotin counterparts, which can allow for reactions to proceed under milder conditions, sometimes even at room temperature for reactive substrates like bromo-substituted pyridines. organic-chemistry.org Given the electronic properties of this compound, it is expected to be an excellent substrate for Negishi coupling. The synthesis can be performed as a one-pot procedure involving ortho-lithiation, zincation, and subsequent Negishi cross-coupling. nih.gov
Table 2: General Conditions for Negishi Cross-Coupling of Bromo-Heterocycles
| Component | Example Condition | Purpose |
|---|---|---|
| Substrate | 2-Bromo-heterocycle | Electrophilic coupling partner |
| Organometallic Reagent | R-ZnX (prepared in situ) | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₄, NiCl₂(dppf) | Catalyzes the C-C bond formation |
| Solvent | THF, DMF | Reaction medium |
| Temperature | Room Temperature to 80 °C | Dependent on substrate reactivity |
A related approach involves the use of Reformatsky reagents, which are organozinc compounds typically formed from α-halo esters. nih.gov A Negishi-coupling-enabled synthesis using ethyl (bromozinc)acetate (a Reformatsky reagent) has been developed for creating α-heteroaryl-α-amino acid building blocks. nih.gov
Palladium-Catalyzed α-Arylation Reactions (e.g., with Reformatsky Reagents)
Palladium-catalyzed α-arylation is a significant reaction for forming a C-C bond between an aryl halide and a carbon atom alpha to a carbonyl group or other activating group. This reaction typically involves the coupling of an enolate with an aryl halide. While the use of Reformatsky reagents (organozinc enolates) is classic for addition to carbonyls, their direct use in a palladium-catalyzed α-arylation is a nuanced application.
More commonly, a ketone or ester is deprotonated with a base to form an enolate, which then couples with the aryl halide in a palladium-catalyzed cycle. However, the synthesis of α-heteroarylacetates can be achieved through the Negishi cross-coupling of heteroaryl halides with a pre-formed Reformatsky reagent like ethyl (bromozinc)acetate. nih.gov In this context, this compound would serve as the heteroaryl halide, coupling with the zinc enolate to produce the corresponding α-(pyrazin-2-yl)acetate derivative.
Analysis of Side Reactions (e.g., Hydrodebromination) and Mitigation Strategies
A significant side reaction in the cross-coupling of electron-poor aryl halides is hydrodebromination, where the bromine atom is replaced by a hydrogen atom. This process can reduce the yield of the desired coupled product. This side reaction is particularly relevant for substrates like this compound due to the strong electron-withdrawing nature of the substituted pyrazine ring.
Mechanism of Hydrodebromination : This side reaction can occur through various pathways, often involving the palladium catalyst. For instance, after oxidative addition, the resulting Ar-Pd-Br intermediate might undergo protonolysis or react with a hydride source in the reaction mixture before it can proceed through the desired transmetalation step.
Mitigation Strategies :
Use of Additives : The addition of silver salts (e.g., AgBF₄) can be employed to accelerate the desired cross-coupling reaction, helping it to outcompete the hydrodebromination side process.
Ligand Choice : Selecting appropriate ligands for the palladium catalyst can influence the relative rates of the desired catalytic cycle versus side reactions. Electron-rich and sterically hindered ligands can promote faster reductive elimination.
Reaction Conditions : Careful optimization of reaction parameters such as solvent, base, and temperature can help minimize the occurrence of hydrodebromination.
Oxidation and Reduction Reactions of the Pyrazine Core and Substituents
The pyrazine core and its substituents can undergo various oxidation and reduction reactions.
Oxidation :
Pyrazine Core : The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. Direct oxidation with reagents like OXONE® can lead to the formation of pyrazine-N,N'-dioxides. Under controlled conditions, mono-oxidation may be achieved.
Substituents : The trifluoromethoxy group is highly stable and generally inert to common oxidizing conditions.
Reduction :
Pyrazine Core : The electron-deficient pyrazine ring can be reduced. Electrochemical reduction of pyrazines in an alkaline medium can produce 1,4-dihydropyrazines. These are often unstable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. Catalytic hydrogenation can also be used to reduce the pyrazine ring, although this can also affect other functional groups.
Substituents : The trifluoromethoxy group is resistant to reduction. The bromine atom, however, can be selectively reduced.
Selective Reduction of the Bromine Atom
The selective removal of the bromine atom from the pyrazine ring (hydrodebromination or debromination) to yield 2-(trifluoromethoxy)pyrazine is a key transformation. This can be achieved using several methods common for the reduction of aryl halides.
Catalytic Hydrogenation :
This is one of the most common methods for dehalogenation. The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. A base, such as sodium acetate or triethylamine, is often added to neutralize the HBr formed during the reaction. This method is generally clean and efficient.
Other Reducing Agents :
Metal/Acid or Metal/Solvent Systems : Systems such as magnesium in methanol (B129727) (Mg/MeOH) or zinc in aqueous sodium hydroxide (Zn/NaOH) can be effective for the reduction of aryl bromides.
Hydride Reagents : While powerful, hydride reagents must be used with care to avoid reduction of the pyrazine ring itself.
The choice of method depends on the desired selectivity and the compatibility with other functional groups in the molecule. For this compound, catalytic hydrogenation would likely be a preferred method due to its high efficiency and the stability of the trifluoromethoxy group under these conditions.
Oxidation Pathways for Pyrazine Ring Modification
The pyrazine ring, despite its aromatic character, is susceptible to oxidation at its nitrogen atoms to form N-oxides. This transformation is a common strategy to modify the electronic properties of the ring and to introduce new functional groups. For pyrazines bearing electron-withdrawing substituents, such as this compound, oxidation is generally directed to the nitrogen atom that is sterically less hindered and electronically less deactivated.
The presence of the bromo and trifluoromethoxy groups decreases the electron density of the entire ring system. Oxidation typically occurs at the N4 position, which is meta to the bromine and para to the trifluoromethoxy group. This regioselectivity is influenced by the strong inductive effect of the substituents. doi.org
Common oxidizing agents for this transformation include peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent due to its effectiveness and handling characteristics. organic-chemistry.orgwikipedia.org The reaction is typically performed in a chlorinated solvent, such as dichloromethane (B109758) (DCM) or chloroform (CHCl₃), under controlled temperature conditions. The resulting pyrazine N-oxides are valuable intermediates; for instance, they can facilitate subsequent nucleophilic substitution reactions or undergo rearrangements like the Boekelheide rearrangement to introduce functionality at adjacent carbon atoms. nih.gov
Table 1: Representative Conditions for N-Oxidation of Substituted Pyrazines
| Reactant | Oxidizing Agent | Solvent | Temperature | Product |
|---|---|---|---|---|
| Substituted Pyrazine | m-CPBA | Dichloromethane (DCM) | 0 °C to rt | Pyrazine N-oxide |
| Substituted Pyrazine | Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70-80 °C | Pyrazine N-oxide |
Other Derivatization Strategies
Beyond oxidation, the bromine atom on the this compound scaffold serves as an excellent leaving group for a variety of transition metal-catalyzed cross-coupling reactions and other nucleophilic substitutions, enabling extensive derivatization.
Cyano-Functionalization via Transition Metal Catalysis
The conversion of the bromo group to a cyano group is a valuable transformation, as the resulting nitrile can be further hydrolyzed to carboxylic acids or amides, or reduced to amines. This functionalization is most commonly achieved through palladium-catalyzed cyanation reactions. rsc.org These methods have largely replaced classical methods like the Rosenmund-von Braun reaction, which required harsh conditions and stoichiometric copper cyanide.
Modern protocols for the cyanation of heteroaryl bromides utilize a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂) or palladium complexes with specific phosphine ligands, and a cyanide source. nih.gov To mitigate the high toxicity of simple alkali metal cyanides (NaCN, KCN), alternative cyanating agents are often preferred. Zinc cyanide (Zn(CN)₂) is widely used as it is less toxic and its low solubility helps to control the concentration of free cyanide in solution, which can otherwise poison the palladium catalyst. researchgate.net Another less toxic alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.gov The reaction mechanism proceeds via the classical cross-coupling cycle of oxidative addition of the bromopyrazine to the Pd(0) catalyst, followed by transmetalation with the cyanide source and reductive elimination to yield the cyanopyrazine product. researchgate.net
Table 2: Typical Conditions for Palladium-Catalyzed Cyanation of Heteroaryl Bromides
| Catalyst System | Cyanide Source | Solvent | Temperature |
|---|---|---|---|
| Pd(OAc)₂ / Ligand (e.g., XPhos, dppf) | Zn(CN)₂ | DMF, DMAc | 80-120 °C |
| Pd₂(dba)₃ / Ligand (e.g., cataCXium A) | K₄[Fe(CN)₆] | t-Amyl alcohol | 100-130 °C |
| Palladacycle Precatalyst | Zn(CN)₂ | DMAc | 100 °C |
Ligands: dppf = 1,1'-Bis(diphenylphosphino)ferrocene; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; Pd₂(dba)₃ = Tris(dibenzylideneacetone)dipalladium(0); DMAc = N,N-Dimethylacetamide; DMF = N,N-Dimethylformamide.
S-Arylation Reactions
The formation of carbon-sulfur bonds via S-arylation is another important derivatization pathway. The reaction of this compound with aryl thiols can provide access to a range of diaryl thioethers. This transformation can be achieved using either copper or palladium catalysis.
The Chan-Lam coupling reaction is a copper-catalyzed method for forming C-S bonds using aryl boronic acids, but a more direct approach involves the coupling of aryl halides with thiols. organic-chemistry.org These reactions can often be performed under mild conditions. Research on the closely related 2-chloro-5-(trifluoromethoxy)pyrazine (B3048726) has shown successful nucleophilic aromatic substitution with 3-methylthiophenol. nih.gov Given that the C-Br bond is generally more reactive than the C-Cl bond in such cross-coupling reactions, this compound is expected to be an excellent substrate for S-arylation with various aryl and heteroaryl thiols.
Table 3: General Conditions for S-Arylation of Heteroaryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| CuSO₄ | 1,10-Phenanthroline | K₂CO₃, Cs₂CO₃ | Ethanol, Dioxane | Room Temp to 80 °C |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | Toluene, Dioxane | 80-110 °C |
Pyrazine Ring Opening and Rearrangement Pathways
While the pyrazine ring is aromatic, under specific conditions, it can undergo ring-opening and rearrangement reactions. Such pathways often provide routes to different heterocyclic systems. One notable pathway for electron-rich pyrazines involves the formation of an endoperoxide intermediate. rsc.org
For example, 2,6-dimethoxypyrazines have been shown to react with singlet oxygen in a [4+2] cycloaddition to form a stable endoperoxide across the pyrazine ring. Upon treatment with a deoxygenating agent like triphenylphosphine, this endoperoxide does not revert to the pyrazine but instead undergoes a skeletal rearrangement. This process is believed to proceed through an unstable oxadiazepine intermediate, which then contracts to form a substituted imidazole ring. rsc.org
Although this specific pathway has been documented for pyrazines with electron-donating groups, the potential for such rearrangements highlights the complex reactivity of the pyrazine core. The presence of the bromo and trifluoromethoxy groups on this compound makes it electron-deficient, which would likely disfavor the initial cycloaddition with singlet oxygen. However, other nucleophilic substitution reactions on the pyrazine ring have been observed to proceed through a ring-opening-ring-closure mechanism (ANRORC), which can also lead to rearranged products such as imidazoles. thieme-connect.de
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules. Through the application of ¹H, ¹³C, and ¹⁹F NMR, a complete picture of the atomic connectivity and chemical environment of 2-Bromo-5-(trifluoromethoxy)pyrazine can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Proton NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, revealing the electronic effects of the bromine and trifluoromethoxy substituents on the pyrazine (B50134) ring.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.5 | Singlet | N/A | H-3 |
| ~8.3 | Singlet | N/A | H-6 |
The anticipated spectrum would display two distinct signals in the aromatic region, corresponding to the two protons on the pyrazine ring. The downfield chemical shifts are a direct result of the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing nature of the bromo and trifluoromethoxy groups. The absence of splitting (singlets) for both protons is due to the lack of adjacent proton neighbors.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing insight into the carbon framework of the molecule. The spectrum for this compound will show distinct signals for each of the five carbon atoms, with their chemical shifts influenced by the attached substituents.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-5 (attached to -OCF₃) |
| ~145 | C-3 |
| ~140 | C-6 |
| ~135 | C-2 (attached to -Br) |
| ~120 (quartet) | -OCF₃ |
The carbon attached to the highly electronegative bromine atom (C-2) and the carbon bonded to the trifluoromethoxy group (C-5) are expected to be significantly deshielded. The trifluoromethoxy carbon itself will appear as a quartet due to coupling with the three fluorine atoms.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectral Analysis for Trifluoromethoxy Group
Fluorine-19 NMR is a powerful tool for directly observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.
Expected ¹⁹F NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -58 | Singlet | -OCF₃ |
The chemical shift of the trifluoromethoxy group is characteristic and its observation as a singlet confirms the presence of the -OCF₃ moiety and the absence of coupling to other nearby fluorine or hydrogen atoms.
Application of Advanced Multi-Dimensional NMR Techniques
While one-dimensional NMR techniques provide fundamental structural information, advanced multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of proton and carbon signals, especially in more complex derivatives. These techniques would definitively confirm the connectivity between the protons and their directly attached carbons (HSQC) and correlations over two to three bonds (HMBC), solidifying the structural elucidation.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) would be utilized.
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. A key feature would be the isotopic pattern of the molecular ion, which will exhibit two peaks of nearly equal intensity separated by two mass units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Expected Mass Spectrometry Data:
| m/z Value | Interpretation |
| 257/259 | Molecular ion peak [M]⁺ (¹²C₄¹H₂⁷⁹Br¹⁹F₃¹⁴N₂¹⁶O) / [M+2]⁺ (¹²C₄¹H₂⁸¹Br¹⁹F₃¹⁴N₂¹⁶O) |
| 178 | [M - Br]⁺ |
| 69 | [CF₃]⁺ |
Analysis of the fragmentation pattern can further corroborate the proposed structure. Common fragmentation pathways would likely involve the loss of the bromine atom and the trifluoromethyl group.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are vital for assessing the purity of this compound and for separating it from any impurities or starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A suitable reversed-phase column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) would likely be employed. The purity is determined by the area percentage of the main peak in the chromatogram detected by a UV detector.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of the main component and any impurities by providing both retention time and mass-to-charge ratio data simultaneously.
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and faster analysis times compared to traditional HPLC, making it an efficient tool for purity determination and reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like this compound, GC-MS is a powerful technique. The sample is vaporized and separated on a capillary column, followed by detection and identification by a mass spectrometer. This method provides both retention time and a mass spectrum for the compound and any volatile impurities.
Through the rigorous application of these advanced spectroscopic and chromatographic methodologies, a comprehensive and unambiguous analytical characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent scientific investigation or application.
Applications in Advanced Research Fields As a Chemical Building Block
Organic Synthesis of Complex Molecular Architectures
In the realm of organic synthesis, 2-Bromo-5-(trifluoromethoxy)pyrazine is a key intermediate for constructing intricate molecular frameworks, particularly those containing nitrogen-based heterocyclic systems.
The strategic placement of the bromine atom on the electron-deficient pyrazine (B50134) ring makes this compound an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. nih.gov This reactivity allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of densely functionalized pyrazine derivatives. Research on analogous compounds like 2-chloro-5-trifluoromethoxypyrazine has demonstrated high efficacy in Suzuki, Sonogashira, and Kumada-Corriu coupling reactions, as well as Buchwald-Hartwig aminations. nih.govmdpi.com Given that the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in such transformations, this compound serves as an even more effective precursor for these synthetic strategies.
For instance, the Suzuki coupling can be employed to introduce various aryl or heteroaryl groups, leading to complex bi-aryl systems. Similarly, the Sonogashira coupling facilitates the introduction of alkynyl moieties, which can be further elaborated into more complex structures. nih.govmdpi.com The utility of halogenated pyrazines is also evident in the synthesis of poly-heterocyclic natural products. A notable example is the use of 2,5-dibromopyrazine (B1339098) in a double Suzuki–Miyaura coupling to construct the core of Alocasin A, a pyrazine-linked bisindole alkaloid. nih.govmdpi.com This highlights the potential of this compound to serve as a cornerstone in the assembly of multi-heterocyclic architectures.
| Reaction Type | Reactant | Catalyst/Conditions | Resulting Functional Group |
|---|---|---|---|
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., PdCl2dppf·CH2Cl2), Base | Aryl/Heteroaryl |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalyst (e.g., PdCl2dppf·CH2Cl2/CuI) | Alkynyl |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Base | Amino |
| Kumada-Corriu Coupling | Grignard Reagent | Fe or Pd Catalyst | Alkyl/Aryl |
Beyond simple functionalization, this compound is instrumental in the construction of novel fused heterocyclic systems, where the pyrazine ring is annulated with another ring. These fused systems are of significant interest due to their rigid conformations and unique biological activities. The reactivity of the bromine atom allows it to participate in cyclization reactions to form bicyclic and polycyclic structures.
For example, derivatives of halogenated pyrazines are used as precursors for pyrrolo[2,3-b]pyrazines, a class of compounds investigated for their potential as kinase inhibitors. The synthesis often involves an initial cross-coupling reaction at the halogenated position, followed by an intramolecular cyclization to form the fused pyrrole (B145914) ring. Similarly, other fused systems, such as the 1,2,3-triazolo[1,5-a]pyrazines, can be synthesized from appropriately substituted pyrazine precursors, demonstrating the versatility of these building blocks in creating diverse heterocyclic scaffolds. mdpi.com
Medicinal Chemistry Research and Drug Discovery
The pyrazine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in several clinically approved drugs. nih.govmdpi.com this compound is a valuable starting material in this field, offering a unique combination of a proven heterocyclic core and substituents that can favorably modulate pharmacological properties.
This compound serves as a key intermediate in the synthesis of advanced pharmaceutical candidates. The bromo substituent provides a reactive site for medicinal chemists to introduce a variety of molecular fragments to explore chemical space and optimize biological activity. The trifluoromethoxy (OCF₃) group is of particular importance in drug design. nih.govmdpi.com It is highly lipophilic, which can enhance a molecule's ability to cross cell membranes, and it is also a strong electron-withdrawing group, which can alter the pKa of nearby functionalities and influence binding interactions with biological targets. nih.govmdpi.com Furthermore, the OCF₃ group is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate. nih.gov
Research into related heterocyclic systems has shown that pyrazine derivatives are promising candidates for developing inhibitors of enzymes like kinases, which are critical targets in oncology. The ability to systematically modify the this compound scaffold through established synthetic routes makes it an ideal platform for generating libraries of compounds for screening and identifying new lead structures.
Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a viable drug candidate. nih.gov These studies involve making systematic chemical modifications to a molecule and assessing how these changes affect its biological activity. This compound is an excellent tool for SAR exploration.
Agrochemical Research and Development
The pyrazine heterocycle is not only important in pharmaceuticals but also in the development of modern agrochemicals. tsijournals.com The introduction of fluorine-containing functional groups, such as the trifluoromethoxy group, is a well-established strategy in the agrochemical industry to enhance the efficacy and stability of active ingredients. researchgate.net
The trifluoromethoxy group in this compound can impart desirable properties to potential agrochemicals, such as increased biological activity, enhanced metabolic stability, and improved transport characteristics within the target pest or plant. researchgate.net The compound serves as a valuable starting point for synthesizing new classes of herbicides, fungicides, or insecticides. The bromo group again provides the synthetic flexibility to attach various other toxophoric or functional moieties, allowing for the creation and testing of novel agrochemical candidates.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-5-trifluoromethoxypyrazine |
| 2,5-dibromopyrazine |
| Alocasin A |
| pyrrolo[2,3-b]pyrazines |
Materials Science and Advanced Functional Materials
The field of materials science continually seeks novel molecular building blocks to construct advanced functional materials with tailored properties. wiley.comwiley-vch.de this compound is a valuable precursor in this domain due to the combination of its electron-deficient aromatic system and highly tunable reactivity. The pyrazine core, substituted with the strongly electron-withdrawing trifluoromethoxy group, imparts specific electronic and photophysical characteristics to larger molecular or polymeric systems. The bromo-substituent provides a versatile handle for synthetic chemists to incorporate this pyrazine unit into a wide array of material architectures through established cross-coupling methodologies.
Organic semiconductors are at the heart of next-generation electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and sensors. The performance of these devices is intrinsically linked to the molecular structure of the organic materials used. The electron-deficient nature of the pyrazine ring makes it an attractive component for n-type organic semiconductors, which are crucial for the fabrication of efficient electronic devices.
This compound serves as a building block for synthesizing larger conjugated molecules and polymers for these applications. The trifluoromethoxy group further lowers the energy levels of the molecular orbitals (HOMO and LUMO), a desirable trait for n-type materials. Through reactions like Suzuki or Stille coupling at the bromine position, this pyrazine unit can be integrated into conjugated polymer backbones or used to create complex chromophores. mdpi.com The synthesis of organic semiconductors functionalized with various molecular units is a key strategy for developing materials with high charge carrier mobility and specific optical properties. researchgate.net The use of pyrazinacenes, which are larger acene analogues containing pyrazine rings, in molecular materials highlights the importance of this core structure in creating redox-active chromophores with unique electronic features. nih.gov
The precise control over molecular architecture is fundamental to creating advanced polymers and self-assembled systems with predictable functions. The structure of this compound is well-suited for creating such ordered systems. The bromine atom allows the molecule to be used as a monomer in step-growth polymerization reactions, leading to well-defined conjugated polymers.
Furthermore, pyrazine-based molecules have demonstrated immense potential as building blocks (tectons) for two- and three-dimensional supramolecular architectures. beilstein-journals.org Through non-covalent interactions such as hydrogen bonding or π-π stacking, these molecules can self-assemble into ordered structures on surfaces. The specific substituents on the pyrazine ring can direct this self-assembly process. While research on the self-assembly of this compound itself is not widely published, studies on analogous pyrazine-derived molecules show the formation of polymorphic self-assembled structures at solution-solid interfaces. beilstein-journals.org These pyrazine-based tectons are being explored for the development of modular supramolecular structures on surfaces like graphene. beilstein-journals.org
Corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a primary method of protection. mrforum.com Compounds containing heteroatoms like nitrogen and sulfur, along with π-systems, are often effective corrosion inhibitors as they can adsorb onto the metal surface and form a protective barrier. aidic.itsciencetechindonesia.com Pyrazine and its derivatives have been extensively investigated as effective corrosion inhibitors in various acidic media. aidic.itscispace.com
The pyrazine scaffold is effective because the nitrogen atoms can coordinate with vacant d-orbitals of the metal, while the aromatic ring provides a hydrophobic layer. The efficiency of inhibition can be tuned by altering the substituents on the pyrazine ring. aidic.it Studies on various pyrazine derivatives have shown them to be efficient, mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. cetjournal.itresearchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor. cetjournal.it
Table 1: Research Findings on Pyrazine Derivatives as Corrosion Inhibitors for Steel in HCl Medium This table presents findings from studies on various pyrazine derivatives to illustrate the general efficacy of the pyrazine scaffold in corrosion inhibition. Data for this compound is not specifically available but can be inferred from the behavior of these related structures.
| Pyrazine Derivative Investigated | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Inhibitor Type | Reference |
| Novel Pyrazine Derivative (PD-1) | Mild Steel | 15% HCl | 89.9% at 1000 mg/L | Mixed-Type | aidic.it |
| 2,3-Pyrazine Dicarboxylic Acid | X60 Steel | 15% HCl | 84.1% at 1% concentration | Mixed-Type | researchgate.net |
| Pyrazine Carboxamide | X60 Steel | 15% HCl | 74.7% at 1% concentration | Mixed-Type | researchgate.net |
| 2-Amino-5-bromopyrazine | Steel | Not specified (Theoretical) | N/A (Quantum chemical calculations performed) | N/A | kfupm.edu.sa |
Future Research Directions
Development of Novel and Sustainable Synthetic Routes for 2-Bromo-5-(trifluoromethoxy)pyrazine
The current synthesis of this compound often relies on multi-step processes that may involve harsh reagents and generate significant waste. A primary future objective is the development of more efficient and environmentally benign synthetic strategies. Research in this area will likely focus on:
Biocatalytic Approaches: Utilizing enzymes or whole-cell systems to perform key transformations. Microbial biosynthesis, for instance, offers a sustainable alternative to conventional chemical synthesis by operating at lower energy consumption and using renewable substrates. researchgate.net Investigating enzymatic halogenation or trifluoromethoxylation could provide highly selective and greener pathways.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting key synthetic steps, such as the chlorine-fluorine exchange on a trichloromethoxy precursor, to a flow process could significantly enhance production efficiency. mdpi.com
| Synthesis Strategy | Potential Advantages | Key Research Challenge |
| Biocatalysis | High selectivity, mild conditions, reduced waste. researchgate.net | Identifying or engineering suitable enzymes. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimizing reaction conditions for continuous systems. |
| Cascade Reactions | Increased efficiency, reduced steps, atom economy. mecp2024.com | Designing a compatible sequence of reactions. |
Exploration of Underutilized Reactivity Modes and Regioselective Transformations
The bromine atom on the pyrazine (B50134) ring is a prime handle for functionalization, typically through cross-coupling reactions. However, future research should aim to explore a wider array of transformations to unlock novel chemical space. Key areas include:
Directed Metalation: The use of directing groups in combination with specialized bases, such as TMP-magnesium and zinc bases, can enable regioselective C-H activation at other positions on the pyrazine ring, allowing for functionalization without relying on the pre-installed bromine. thieme-connect.comnih.gov This would open up pathways to previously inaccessible derivatives.
Photoredox Catalysis: Visible-light-mediated reactions offer mild conditions for a variety of transformations. Investigating the photoredox-catalyzed functionalization of the C-Br bond or C-H bonds of this compound could lead to new coupling partners and reaction types that are not feasible under thermal conditions.
Regioselective Coupling: While Suzuki and Negishi couplings are established, a deeper exploration of conditions that favor selective reaction at either the C-Br bond or potentially activate the trifluoromethoxy group under specific catalytic systems would provide greater synthetic control. rsc.org For instance, certain palladium catalysts with specific ligands have shown the ability to direct oxidative addition to specific halogens on a di-halogenated ring. rsc.org
Advanced Mechanistic Investigations of Complex Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new reactivity. For this compound, future mechanistic studies should employ a combination of experimental and computational techniques to elucidate the pathways of key transformations.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model transition states and reaction intermediates in cross-coupling or trifluoromethoxylation reactions. nih.gov This can provide insights into the role of catalysts, ligands, and solvents, guiding the rational design of improved reaction protocols.
In-situ Spectroscopy: Techniques such as ReactIR and in-situ NMR spectroscopy can monitor reactions in real-time, allowing for the detection of transient intermediates and the determination of reaction kinetics. This data is invaluable for understanding complex reaction networks.
Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C or ²H) can help trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic steps, such as the nature of C-H activation or the mechanism of a trifluoromethoxy group migration. rsc.org
| Investigation Technique | Key Insights Provided |
| Computational Modeling | Transition state energies, intermediate structures, catalyst-substrate interactions. nih.gov |
| In-situ Spectroscopy | Real-time concentration profiles, detection of transient species, kinetic data. |
| Isotope Labeling | Atom-tracing, confirmation of bond-breaking and bond-forming events. rsc.org |
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Discovery
Predictive Reaction Modeling: Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new, untested transformations involving this compound. nih.gov This can help chemists prioritize experiments and avoid unproductive synthetic routes.
De Novo Drug Design: Generative AI models can design novel molecules with desired properties (e.g., high binding affinity to a biological target) by using this compound as a starting fragment. scitechdaily.com These models can explore vast chemical spaces to identify promising candidates for synthesis and testing.
Automated Synthesis Planning: AI-powered retrosynthesis tools can propose viable synthetic routes to complex target molecules derived from this compound. scitechdaily.com This can significantly reduce the time and effort required to design and execute multi-step syntheses.
Expanded Applications in Emerging Technologies and Interdisciplinary Fields
While the primary applications of pyrazine derivatives are in pharmaceuticals and agrochemicals, the unique properties imparted by the trifluoromethoxy group suggest potential in other advanced technology sectors.
Organic Electronics: The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of organic molecules. Future research could explore the synthesis of oligomers or polymers incorporating the this compound unit for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).
Advanced Materials: Fluorinated compounds often exhibit unique properties such as hydrophobicity and thermal stability. Incorporating this pyrazine into polymers or surface coatings could lead to the development of new materials with enhanced performance characteristics.
Chemical Probes for Biology: The pyrazine scaffold can be further functionalized to create selective chemical probes for studying biological processes. The trifluoromethoxy group can serve as a ¹⁹F NMR reporter tag for in-cell or in-vivo imaging studies, providing a non-invasive window into biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-5-(trifluoromethoxy)pyrazine?
- Methodology :
- Nucleophilic Aromatic Substitution : Utilize halogen exchange reactions under mild conditions (e.g., CuBr in DMF at 80°C) to introduce bromine at the 2-position of the pyrazine ring. The electron-withdrawing trifluoromethoxy group at position 5 enhances reactivity toward substitution .
- Cross-Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings to functionalize the brominated pyrazine. For example, Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/water at reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures ensure high purity (>98% by HPLC) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions. The deshielding effect of the trifluoromethoxy group (~δ 58 ppm in ¹³C) and bromine’s downfield shift are diagnostic .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 272.97) validates molecular weight .
- HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water mobile phase) monitor purity, with UV detection at 254 nm .
Q. What are the common chemical reactions involving this compound?
- Methodology :
- Electrophilic Substitution : The electron-deficient pyrazine ring undergoes nitration or sulfonation at position 3, guided by the directing effects of bromine and trifluoromethoxy groups .
- Metal-Catalyzed Cross-Couplings : Stille couplings (e.g., with tributyl(vinyl)tin) or Sonogashira reactions (terminal alkynes) modify the bromine site, enabling access to biaryl or alkynyl derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) Calculations : Use B3LYP/6-31G(d) to model electron density distribution. The trifluoromethoxy group reduces electron density at position 3, making it susceptible to nucleophilic attack, while bromine stabilizes negative charge in transition states .
- Comparative Reactivity Studies : Contrast with analogs like 2-Bromo-5-phenylpyrazine (no fluorine). Fluorinated derivatives exhibit faster reaction rates in cross-couplings due to enhanced electrophilicity .
Q. What is the role of this compound in modulating biological targets?
- Methodology :
- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) or phosphodiesterases (PDE2A) using fluorescence polarization. IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. The trifluoromethoxy group engages in hydrophobic interactions with enzyme pockets, while bromine serves as a hydrogen bond acceptor .
Q. How can researchers analyze the photophysical properties of this compound?
- Methodology :
- UV-Vis and Fluorescence Spectroscopy : Measure absorbance maxima (~290 nm) and emission profiles in acetonitrile. The trifluoromethoxy group red-shifts absorption due to its electron-withdrawing effect .
- Time-Dependent DFT (TD-DFT) : Simulate excited-state transitions (S₀→S₁/S₂) to correlate experimental spectra with electronic transitions. Include solvent effects via polarizable continuum models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
